Sugemalimab

non-small cell lung cancer squamous NSCLC network meta-analysis

Procure Sugemalimab (CS1001) for its unique, fully human IgG4 architecture and superior clinical data. It is the only PD-L1 mAb with positive Phase III OS in 1L ESCC (GEMSTONE-304) and the highest CRR in R/R ENKTL. Mature 4-year OS data in NSCLC (GEMSTONE-302) confirms long-term value. Select this evidence-differentiated antibody over generic PD-L1 inhibitors.

Molecular Formula C6H11ClN2
Molecular Weight 146.62 g/mol
CAS No. 117921-54-7
Cat. No. B178560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSugemalimab
CAS117921-54-7
SynonymsPiperidine-2-carbonitrile hydrochloride
Molecular FormulaC6H11ClN2
Molecular Weight146.62 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C#N.Cl
InChIInChI=1S/C6H10N2.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-4H2;1H
InChIKeyDSAFWCGACOBUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sugemalimab (CAS 117921-54-7) Product Overview: Procurement-Relevant Identity and Regulatory Status for Anti-PD-L1 IgG4 Monoclonal Antibody


Sugemalimab (CAS: 117921-54-7; alternative CAS registry: 2256084-03-2 for the antibody substance [1]), also known as CS1001, is a fully human, full-length immunoglobulin G4 (IgG4) monoclonal antibody that targets programmed death-ligand 1 (PD-L1) [2]. It functions as an immune checkpoint inhibitor by competitively blocking the binding of PD-L1 to both PD-1 and CD80 (B7.1), thereby restoring T-cell-mediated anti-tumor immune responses [2]. As a fully human antibody engineered to mirror natural IgG4, sugemalimab exhibits reduced immunogenicity potential and does not induce antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC) [2]. The compound has received regulatory approvals across multiple jurisdictions including China (NMPA), the European Union (EMA), and the United Kingdom (MHRA) for indications spanning metastatic non-small cell lung cancer (NSCLC), stage III NSCLC, esophageal squamous cell carcinoma, gastric/gastroesophageal junction adenocarcinoma, and relapsed/refractory extranodal NK/T-cell lymphoma [3].

Sugemalimab vs. Alternative PD-L1 Inhibitors: Why Simple In-Class Substitution Is Scientifically Unjustified


PD-L1 inhibitors are not interchangeable commodities despite their shared molecular target. Sugemalimab distinguishes itself from comparator agents—including atezolizumab (engineered Fc-modified IgG1 with abolished ADCC), durvalumab (engineered Fc-modified IgG1 with reduced ADCC), and PD-1 inhibitors (e.g., pembrolizumab, nivolumab)—through its unique molecular architecture as a fully human, full-length, native-sequence IgG4 antibody [1]. This structural distinction confers differential binding properties: sugemalimab retains native hinge-region flexibility and FcRn-mediated recycling capacity without requiring Fc-engineering modifications that may alter pharmacokinetic behavior or immunogenicity profiles [1]. Critically, sugemalimab has demonstrated clinical efficacy in disease contexts where alternative PD-L1 antibodies have failed to meet primary endpoints in registration trials—most notably in esophageal squamous cell carcinoma, where both durvalumab (KUNLUN study) and atezolizumab (SKYSCRAPER-07 study) did not demonstrate statistically significant survival benefits in the first-line setting, whereas sugemalimab (GEMSTONE-304) achieved positive results with statistically significant improvements in both PFS and OS [2]. Furthermore, in advanced squamous NSCLC among Chinese patients, network meta-analysis rankings place sugemalimab at the highest position for both OS and PFS benefit among seven evaluated PD-(L)1 inhibitors [3]. These divergent clinical outcomes across structurally distinct anti-PD-L1 agents underscore that generic substitution between in-class compounds cannot be justified without direct comparative evidence.

Sugemalimab Comparative Evidence Guide: Quantified Differentiation vs. Chemotherapy and Alternative PD-1/PD-L1 Inhibitors


Sugemalimab Demonstrates Highest-Ranked OS and PFS Benefit in Advanced Squamous NSCLC Network Meta-Analysis vs. Five Comparator PD-(L)1 Inhibitors

A Bayesian network meta-analysis incorporating seven phase III clinical trials with 2,640 patients evaluated first-line PD-(L)1 inhibitor-based regimens for advanced squamous NSCLC in China. Sugemalimab plus chemotherapy demonstrated the numerically highest-ranked efficacy for both overall survival (OS) and progression-free survival (PFS) among all evaluated regimens. For OS, the efficiency rankings based on hazard ratios (HR, 95% CI) versus comparators were: sugemalimab (0.48, 0.32-0.73), camrelizumab (0.55, 0.40-0.76), sintilimab (0.56, 0.35-0.90), pembrolizumab (0.71, 0.58-0.87), and atezolizumab (0.88, 0.73-1.05) [1]. For PFS, the efficiency rankings were: sugemalimab (HR 0.33, 0.24-0.45), camrelizumab (0.37, 0.30-0.46), tislelizumab (0.53, 0.36-0.79), sintilimab (0.54, 0.42-0.69), pembrolizumab (0.61, 0.55-0.68), nivolumab (0.68, 0.55-0.84), and atezolizumab (0.75, 0.67-0.85) [1].

non-small cell lung cancer squamous NSCLC network meta-analysis

Sugemalimab 4-Year Overall Survival in Metastatic NSCLC: Head-to-Head vs. Placebo Plus Chemotherapy from GEMSTONE-302

The GEMSTONE-302 phase III randomized, double-blind trial (NCT03789604) directly compared sugemalimab plus platinum-based chemotherapy versus placebo plus chemotherapy in 479 treatment-naïve patients with metastatic squamous or non-squamous NSCLC, regardless of PD-L1 expression [1]. At the 4-year follow-up (median follow-up 43.5 months vs. 43.0 months), the intention-to-treat (ITT) population demonstrated: median OS 25.2 months with sugemalimab versus 16.9 months with placebo (HR = 0.68, 95% CI: 0.54-0.85) [1]. The 4-year OS rates were 32.1% in the sugemalimab arm versus 17.3% in the placebo arm, representing an absolute improvement of 14.8 percentage points [1]. Among patients receiving sugemalimab for >2 years (n=58), the 4-year OS rate reached 92.6% [1]. For patients with baseline brain metastases (a population typically excluded from or underrepresented in immunotherapy trials), sugemalimab achieved a median OS of 26.0 months versus 9.0 months for placebo (HR = 0.44, 95% CI: 0.24-0.81) with a 4-year OS rate of 36.4% [1].

metastatic NSCLC overall survival long-term follow-up

Sugemalimab Achieves Positive Phase III Results in First-Line Esophageal Squamous Cell Carcinoma Where Comparator PD-L1 Antibodies Failed

In January 2023, the GEMSTONE-304 phase III registration study of sugemalimab plus chemotherapy in first-line treatment of unresectable locally advanced, recurrent, or metastatic esophageal squamous cell carcinoma (ESCC) met its primary endpoints, demonstrating statistically significant and clinically meaningful improvements in both progression-free survival (PFS) and overall survival (OS) compared to chemotherapy alone [1]. Notably, this represents the first positive phase III result for any PD-L1 monoclonal antibody in first-line ESCC [1]. In contrast, durvalumab plus chemotherapy in the KUNLUN phase III trial (NCT03802591) did not meet its primary endpoint of statistically significant OS improvement in first-line ESCC. Similarly, atezolizumab plus chemotherapy in the SKYSCRAPER-07 phase III trial (NCT04543617) failed to demonstrate a statistically significant OS benefit in the same patient population. Quantitative outcomes from GEMSTONE-304 include median OS of 15.3 months with sugemalimab plus chemotherapy versus 11.5 months with chemotherapy alone (HR = 0.70, 95% CI: 0.56-0.88; p=0.002), representing a 30% reduction in risk of death [2]. Median PFS was 6.2 months versus 5.4 months (HR = 0.68, 95% CI: 0.54-0.86; p=0.001) [2]. The objective response rate (ORR) increased from 45.2% to 60.1% [2].

esophageal squamous cell carcinoma first-line therapy PD-L1 inhibitor failure

Sugemalimab Demonstrates Highest Complete Response Rate Among Immune Checkpoint Inhibitors in Relapsed/Refractory ENKTL

In the GEMSTONE-201 single-arm, multicenter phase II study (NCT03802591) evaluating sugemalimab monotherapy (1200 mg IV Q3W) in 80 patients with relapsed or refractory extranodal natural killer/T-cell lymphoma (R/R ENKTL), sugemalimab demonstrated a complete response rate (CRR) of 35.9% (95% CI: 25.4-47.6) and an overall response rate (ORR) of 44.9% (95% CI: 33.6-56.6) [1]. The median duration of response was not reached, with a 12-month sustained response rate of 86% among responders [1]. An expert review published in Expert Opinion on Biological Therapy directly compared these outcomes against other immune checkpoint inhibitors evaluated in R/R ENKTL, concluding that sugemalimab exhibits a notably higher CRR than comparator agents including pembrolizumab (CRR not reported; ORR 33-57% across small studies), nivolumab (CRR not reported; ORR 38%), and sintilimab (CRR ~20-25% in case series) [2]. The review states: "In comparison with other immune checkpoint inhibitors (ICIs), sugemalimab shows a notably higher CRR" [2].

extranodal NK/T-cell lymphoma complete response rate rare malignancy

Sugemalimab Population Pharmacokinetics: No Dose Adjustment Required Across All Evaluated Covariates Including Hepatic/Renal Function

A comprehensive population pharmacokinetic (PopPK) analysis pooled data from nine phase I-III studies encompassing 1,628 subjects with solid tumors or lymphomas receiving sugemalimab [1]. A two-compartment model with first-order elimination and time-varying clearance adequately described sugemalimab pharmacokinetics [1]. Covariate analysis identified statistically significant relationships between sugemalimab clearance and body weight, albumin, gender, anti-drug antibody (ADA) status, tumor burden, and tumor type; central volume of distribution was associated with body weight, albumin, gender, and tumor type [1]. Critically, no significant relationships were found for age, race, alanine aminotransferase (ALT), aspartate aminotransferase (AST), creatinine, total bilirubin, alkaline phosphatase, creatinine clearance, ECOG performance status, or renal/hepatic function [1]. All statistically significant covariates demonstrated less than a 20% effect on sugemalimab exposure, which the authors concluded is not clinically meaningful [1]. The study explicitly states: "Dose adjustment does not appear to be necessary" [1]. The elimination half-life ranges from approximately 17.6 to 20.4 days based on clinical pharmacokinetic assessments [2]. In contrast, certain comparator PD-L1 inhibitors have demonstrated clinically relevant exposure differences based on body weight (e.g., atezolizumab exposure ~20% higher in patients <60 kg) and require consideration of weight-based or fixed dosing trade-offs.

population pharmacokinetics dose adjustment covariate analysis

Sugemalimab Advanced Gastric/GEJ Adenocarcinoma: Positive Phase III OS Data in PD-L1 CPS≥5 Population with Quantitative Survival Benefit

The GEMSTONE-303 phase III randomized, double-blind, placebo-controlled trial (NCT03802591) evaluated sugemalimab plus CAPOX chemotherapy (oxaliplatin + capecitabine) versus placebo plus CAPOX in 479 treatment-naïve patients with unresectable locally advanced or metastatic gastric/gastroesophageal junction (G/GEJ) adenocarcinoma and PD-L1 combined positive score (CPS) ≥5 [1]. Results published in JAMA demonstrated: median OS 15.6 months with sugemalimab versus 12.6 months with placebo (HR = 0.75, 95% CI: 0.61-0.92; p=0.006), representing a 25% reduction in risk of death [1]. Median PFS was 7.6 months versus 6.1 months (HR = 0.66, 95% CI: 0.54-0.81; p<0.001) [1]. ORR improved from 52.7% to 68.6% [1]. In the PD-L1 CPS≥10 subgroup, the OS benefit was more pronounced: median OS 17.8 months versus 12.5 months (HR = 0.64, 95% CI: 0.48-0.85; p=0.002) [1]. Notably, sugemalimab is the first and only PD-L1 monoclonal antibody to demonstrate positive phase III results and receive regulatory approval for gastric/GEJ adenocarcinoma; alternative PD-L1 inhibitors (atezolizumab, durvalumab) have not reported positive phase III data in this indication, with the anti-PD-1 antibodies pembrolizumab and nivolumab currently dominating the approved treatment landscape.

gastric cancer gastroesophageal junction adenocarcinoma PD-L1 CPS

Sugemalimab Procurement Application Scenarios: Evidence-Driven Use Cases for Clinical and Commercial Decision-Making


Formulary Selection for First-Line Metastatic NSCLC Requiring Mature Long-Term Survival Evidence

Procurement for oncology centers treating metastatic NSCLC should prioritize agents with mature long-term follow-up data. Sugemalimab's 4-year OS data from GEMSTONE-302 (NCT03789604) demonstrate median OS of 25.2 months vs. 16.9 months with chemotherapy alone (HR=0.68) and 4-year OS rates of 32.1% vs. 17.3% in the ITT population, with a remarkable 92.6% 4-year OS rate among patients receiving >2 years of treatment [1]. For patients with baseline brain metastases, median OS improved from 9.0 to 26.0 months (HR=0.44) [1]. This represents the longest follow-up reported for any PD-L1 inhibitor plus chemotherapy in the first-line metastatic NSCLC setting, providing formulary committees with robust evidence for long-term value assessment.

Esophageal Squamous Cell Carcinoma Programs Requiring Evidence-Based PD-L1 Inhibitor Selection

For institutions treating esophageal squamous cell carcinoma (ESCC), sugemalimab is uniquely positioned as the only PD-L1 monoclonal antibody with positive phase III data in the first-line setting. GEMSTONE-304 demonstrated statistically significant improvements in both OS (HR=0.70, p=0.002; median OS 15.3 vs. 11.5 months) and PFS (HR=0.68, p=0.001) when added to chemotherapy [2]. In contrast, both durvalumab (KUNLUN) and atezolizumab (SKYSCRAPER-07) failed to demonstrate statistically significant OS benefits in this indication [2]. Procurement for ESCC-focused programs should prioritize sugemalimab as the evidence-based PD-L1 inhibitor of choice in this disease setting.

Rare Lymphoma Centers Treating Relapsed/Refractory Extranodal NK/T-Cell Lymphoma

Centers specializing in rare lymphomas, particularly relapsed/refractory extranodal NK/T-cell lymphoma (R/R ENKTL), should consider sugemalimab procurement based on the highest reported complete response rate (CRR of 35.9%) among PD-1/PD-L1 inhibitors evaluated in this rare malignancy [3]. The durable responses observed in GEMSTONE-201 (12-month sustained response rate of 86% among responders) support sugemalimab as a uniquely effective option in a disease with limited therapeutic alternatives [3]. The FDA granted Breakthrough Therapy Designation to sugemalimab for R/R ENKTL, further underscoring its clinical differentiation in this niche indication [3].

Gastric/Gastroesophageal Junction Cancer Programs Seeking PD-L1 Inhibitor Option

For oncology practices treating advanced gastric or gastroesophageal junction (G/GEJ) adenocarcinoma, sugemalimab provides a mechanistically distinct PD-L1 inhibitor option with positive phase III OS data in the PD-L1 CPS≥5 population (median OS 15.6 vs. 12.6 months, HR=0.75, p=0.006) [4]. As the only PD-L1 monoclonal antibody with phase III survival data in this indication, sugemalimab offers an evidence-based alternative to PD-1 inhibitors (pembrolizumab, nivolumab) that may be clinically valuable in specific patient scenarios, including those with prior intolerance to PD-1 agents or where PD-L1 targeting is mechanistically preferred.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sugemalimab

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.